Enhanced CDK2 Inhibitor Potency: 5-Formyl Substituent Confers 9.25-Fold Superior Activity vs. Hydroxyiminomethyl Analog
In a comparative study of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors, the 5-formyl derivative (compound 22j) exhibited an IC50 of 0.8 nM, representing a 9.25-fold improvement in potency over the corresponding 5-(hydroxyiminomethyl) analog (compound 23c) with an IC50 of 7.4 nM [1]. This demonstrates the critical role of the 5-formyl group in achieving low nanomolar CDK2 inhibition.
| Evidence Dimension | CDK2 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.8 nM (as 5-formyl derivative 22j) |
| Comparator Or Baseline | IC50 = 7.4 nM (5-(hydroxyiminomethyl) derivative 23c) |
| Quantified Difference | 9.25-fold lower IC50 (higher potency) |
| Conditions | CDK2 enzyme inhibition assay |
Why This Matters
This 9.25-fold difference in potency directly impacts the selection of intermediates for developing high-affinity CDK2 inhibitors, where the 5-formyl group is critical for optimal target engagement.
- [1] Marchetti, F., Cano, C., Curtin, N. J., Golding, B. T., Griffin, R. J., Haggerty, K., ... & Hardcastle, I. R. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Organic & Biomolecular Chemistry, 8(10), 2397-2407. View Source
